Aripiprazole Impurity 2

Description

Definitive Identification of Aripiprazole (B633) Impurity 2

The identity of Aripiprazole Impurity 2 is established through its systematic nomenclature and a globally recognized identification number.

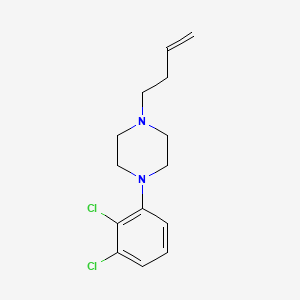

The systematic chemical name for this compound is 1-but-3-enyl-4-(2,3-dichloro-phenyl)-piperazine. This name precisely describes the molecular structure, indicating a piperazine (B1678402) ring substituted with a 2,3-dichlorophenyl group at one nitrogen atom and a but-3-enyl group at the other.

This compound is assigned the CAS Registry Number 1424857-93-1. synthinkchemicals.comglppharmastandards.comchemicalbook.com This unique identifier is used by researchers, chemical suppliers, and regulatory bodies worldwide to unambiguously identify the substance.

Table 1: Chemical Identification of this compound

| Identifier | Details | Reference |

|---|---|---|

| Systematic Name | 1-but-3-enyl-4-(2,3-dichloro-phenyl)-piperazine | |

| Synonym | This compound | synthinkchemicals.com |

| CAS Number | 1424857-93-1 | synthinkchemicals.comglppharmastandards.comchemicalbook.com |

| Molecular Formula | C14H18Cl2N2 | |

| Molecular Weight | 285.21 g/mol |

Structural Elucidation Methodologies Applied to Related Aripiprazole Impurities

The characterization and structural elucidation of aripiprazole and its related impurities are accomplished using a combination of sophisticated spectroscopic techniques. nih.gov These methods provide detailed information about the molecular structure, allowing for the confident identification of process-related impurities and degradation products. ijpsr.comeurjchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. In the analysis of aripiprazole-related compounds, both ¹H NMR and ¹³C NMR spectra are utilized. For instance, in the characterization of a novel dehydrogenated aripiprazole impurity, the presence of signals at 128.5 ppm and 139.5 ppm in the ¹³C NMR spectrum, confirmed by DEPT experiments, was crucial in identifying a CH=CH carbon structure. The ¹H and ¹³C NMR spectra for aripiprazole polymorphs have also been documented. google.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of impurities. eurjchem.com Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) provide high mass accuracy for both the parent ion and its fragments, which is essential for proposing the structures of unknown impurities. eurjchem.comresearchgate.net For example, in the analysis of aripiprazole degradation, the fragmentation patterns helped elucidate the structures of unknown products. eurjchem.comresearchgate.net Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is recognized as a powerful and highly sensitive tool for quantifying aripiprazole and its metabolites in biological samples. nih.govresearchgate.netakjournals.com The detection of aripiprazole and its deuterated internal standard can be monitored at specific mass transitions, such as m/z 448.2 → 285.2 for aripiprazole. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. sigmaaldrich.com In the analysis of a novel aripiprazole impurity, FT-IR spectroscopy identified key functional groups, with a band at 3375 cm⁻¹ corresponding to an N-H stretch and another at 1659 cm⁻¹ for a C=O group. IR spectroscopy, along with other methods, can also be used to differentiate between various polymorphic forms of aripiprazole. nih.govresearchgate.net

Table 2: Application of Spectroscopic Methods in Aripiprazole Impurity Analysis

| Methodology | Application in Impurity Characterization | Example from Related Impurities | Reference |

|---|---|---|---|

| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework of a molecule. | Identification of CH=CH carbons in a dehydrogenated impurity. | |

| Mass Spectrometry | Determines molecular weight and elemental composition from fragmentation patterns. | High-accuracy mass data used to propose structures for degradation products. | eurjchem.comresearchgate.net |

| Infrared Spectroscopy | Identifies functional groups present in the molecular structure. | Detection of N-H (3375 cm⁻¹) and C=O (1659 cm⁻¹) functional groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUWOUSPQNTNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification and Characterization of Aripiprazole Impurity 2

Classification of Aripiprazole (B633) Impurity 2 within the Pharmaceutical Impurity Paradigm

Aripiprazole Impurity 2, identified chemically as 1-but-3-enyl-4-(2,3-dichlorophenyl)-piperazine, is classified as an organic impurity. glppharmastandards.comsynthinkchemicals.com Within the pharmaceutical framework, organic impurities are substances that are structurally related to the active pharmaceutical ingredient (API) and can emerge during the manufacturing process or upon storage of the drug substance. scholarsresearchlibrary.com These impurities can include starting materials, by-products of side reactions, intermediates, degradation products, and various reagents or catalysts. scholarsresearchlibrary.comakjournals.com The classification of this compound is based on its chemical structure, which contains the core moiety of a key starting material used in the synthesis of aripiprazole.

| Parameter | Classification | Basis for Classification |

|---|---|---|

| Impurity Category | Organic Impurity | Carbon-based molecule structurally related to the API. scholarsresearchlibrary.com |

| Chemical Name | 1-but-3-enyl-4-(2,3-dichlorophenyl)-piperazine | Defines the specific molecular structure. glppharmastandards.comsynthinkchemicals.com |

| CAS Number | 1424857-93-1 | Unique chemical identifier. glppharmastandards.comsynthinkchemicals.com |

| Probable Origin | Process-Related / Intermediate-Derived | Structure contains the core of a key starting material. scholarsresearchlibrary.comijpsr.com |

Process-Related Impurity Analysis

This compound is considered a process-related impurity, meaning it is likely formed during the synthesis of aripiprazole. The manufacturing process of aripiprazole typically involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine (B491241). ijpsr.comijpsr.com Process-related impurities can arise from several sources, including impurities present in the starting materials, unreacted starting materials, or by-products from side reactions occurring during synthesis. akjournals.comtandfonline.comptfarm.pl

The structure of this compound, specifically 1-but-3-enyl-4-(2,3-dichlorophenyl)-piperazine, suggests its origin is linked to the 1-(2,3-dichlorophenyl)piperazine starting material. scholarsresearchlibrary.comijpsr.com The "but-3-enyl" group is a four-carbon chain with a terminal double bond, which is a variation of the intended four-carbon "butoxy" linker. This suggests that the impurity could be formed through a side reaction, potentially involving an elimination reaction of a reactive intermediate related to the butoxy side chain precursor, or from an impurity present in the C4-linker raw material that subsequently reacts with the piperazine (B1678402) intermediate.

| Aspect | Finding | Supporting Evidence |

|---|---|---|

| Key Synthesis Reactants | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. | These are the primary building blocks for the aripiprazole molecule. ijpsr.comijpsr.com |

| Structural Link | Impurity 2 contains the 1-(2,3-dichlorophenyl)piperazine nucleus. | This indicates it is derived from one of the main starting materials. glppharmastandards.comscholarsresearchlibrary.com |

| Potential Formation Pathway | Side reaction involving the piperazine intermediate and a variant of the C4-linker. | The but-3-enyl side chain is not part of the intended final structure. synthinkchemicals.com |

Degradation Product Assessment

Forced degradation studies are conducted to determine the stability of a drug substance and identify potential degradation products that could form under various stress conditions such as heat, light, humidity, and exposure to acidic, basic, or oxidative environments. researchgate.netlew.ro Studies on aripiprazole have shown that it is susceptible to degradation under thermal, oxidative, and acidic stress conditions. tandfonline.comresearchgate.neteurjchem.com

The primary degradation products identified in these studies are typically Aripiprazole N-oxide and dehydro-aripiprazole. researchgate.netceon.rs Aripiprazole N-oxide forms through oxidation of a nitrogen atom on the piperazine ring, while dehydro-aripiprazole results from the dehydrogenation of the quinolinone ring. akjournals.comeurjchem.com Based on available scientific literature from forced degradation studies, this compound (1-but-3-enyl-4-(2,3-dichlorophenyl)-piperazine) is not reported as a degradation product of the final aripiprazole API. eurjchem.comceon.rs Its formation is associated with the synthesis process rather than the degradation of the stable, final drug molecule.

Intermediate-Derived Impurity Context

The classification of this compound is most accurately described as an intermediate-derived impurity. The synthesis of aripiprazole relies on several key intermediates, including 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Impurity A), 1-(2,3-dichlorophenyl) piperazine hydrochloride (Impurity B), and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Impurity C). scholarsresearchlibrary.com

This compound directly incorporates the structure of 1-(2,3-dichlorophenyl)piperazine, which is a crucial intermediate (Impurity B) in the manufacturing process. glppharmastandards.comscholarsresearchlibrary.com The impurity's unique feature is the 1-but-3-enyl group attached to the piperazine nitrogen, which is a structural variant of the intended butoxy chain that links the piperazine and quinolinone moieties in the final aripiprazole molecule. This strongly indicates that the impurity arises from a reaction involving the 1-(2,3-dichlorophenyl)piperazine intermediate with either an impure form of the C4 linker or through a side reaction that modifies the linker. Therefore, its presence in the final API is a direct consequence of the synthetic pathway and the purity of the intermediates used.

Elucidation of Origin and Formation Mechanisms of Aripiprazole Impurity 2

Synthesis Pathways of Aripiprazole (B633) and Potential Impurity Genesis

The synthesis of aripiprazole typically involves the coupling of two key intermediates: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine (B491241), often via a linker such as 1,4-dibromobutane (B41627). chemicalbook.comajrconline.org The formation of impurities, including Aripiprazole Impurity 2, is a consequence of side reactions that can occur at various stages of this synthesis.

Analysis of Starting Materials and Reagents Contributing to Impurity Profile

The purity of the starting materials is a crucial factor in controlling the impurity profile of the final aripiprazole product. Key starting materials and reagents that can contribute to impurity formation include:

1-(2,3-dichlorophenyl)piperazine: This intermediate is a common starting material in aripiprazole synthesis. akjournals.comceon.rs Impurities within this starting material can carry through the synthesis or participate in side reactions.

7-hydroxy-3,4-dihydroquinolin-2(1H)-one: This is another primary starting material. akjournals.comceon.rs Its purity is essential to prevent the formation of related impurities.

1,4-dibromobutane: Used as a linking agent, its reactivity can lead to the formation of byproducts if not properly controlled. ajrconline.org

Solvents and Bases: The choice of solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), and bases, like potassium carbonate or triethylamine, can influence reaction pathways and the formation of impurities. chemicalbook.comresearchgate.net

The following table details some of the key starting materials and intermediates in aripiprazole synthesis:

| Compound Name | Role in Synthesis |

| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | Starting Material akjournals.comceon.rs |

| 1-(2,3-dichlorophenyl)piperazine hydrochloride | Starting Material akjournals.comceon.rs |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Intermediate ijpsr.com |

| 1,4-dibromobutane | Reagent ajrconline.org |

Mechanistic Postulation of Byproduct Formation During Aripiprazole Synthesis

The formation of this compound, 1-but-3-enyl-4-(2,3-dichlorophenyl)-piperazine, can be postulated to occur through several mechanistic pathways. One plausible mechanism involves the elimination reaction of an intermediate. For instance, a quaternary ammonium (B1175870) salt intermediate, formed during the reaction, might undergo elimination under basic conditions at elevated temperatures, leading to the formation of the butenyl side chain characteristic of Impurity 2.

Other potential byproduct formations during aripiprazole synthesis include dimerization. For example, a dimeric impurity can form, which is often difficult to remove from the final product. google.com The use of a phase-transfer catalyst, while often employed to enhance reaction rates, can also contribute to the formation of dehydrogenated impurities under certain conditions.

Role of Reaction Conditions (e.g., Temperature, pH, Solvent Systems)

The conditions under which the synthesis of aripiprazole is conducted play a significant role in the formation of impurities.

Temperature: Elevated temperatures can promote side reactions, including the formation of degradation products and byproducts. For instance, the synthesis is often carried out under reflux conditions, which can drive the formation of certain impurities. chemicalbook.com Conversely, controlling the temperature is a key strategy to minimize unwanted reactions. google.com

pH: The basicity of the reaction medium, often controlled by the addition of bases like potassium carbonate or sodium carbonate, is critical. researchgate.netgoogle.com Under strongly basic conditions, elimination reactions that can lead to impurities like this compound are more likely to occur.

Solvent Systems: The choice of solvent, such as acetonitrile, DMF, or even water in some greener methodologies, can influence the solubility of reactants and intermediates, thereby affecting reaction rates and impurity profiles. ajrconline.orgnewdrugapprovals.org

Degradation Kinetics and Pathways of Aripiprazole Leading to Related Substances

Aripiprazole, like any pharmaceutical compound, is susceptible to degradation under various stress conditions, leading to the formation of related substances, some of which may also be process-related impurities.

Influence of Environmental Stress Factors (e.g., Oxidative Stress, Hydrolytic Conditions, Photolytic Exposure, Thermal Stress)

Forced degradation studies have been conducted to understand the stability of aripiprazole under various stress conditions:

Oxidative Stress: Aripiprazole has been shown to be susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide. scribd.comresearchgate.net This can lead to the formation of N-oxide impurities. ceon.rs

Hydrolytic Conditions: The drug shows degradation under acidic and basic hydrolysis. scribd.comresearchgate.net Under acidic conditions, degradation has been observed, while the drug is also affected by basic conditions. scribd.com

Photolytic Exposure: While some studies suggest aripiprazole is relatively stable to light, the potential for photolytic degradation exists, leading to specific light degradation impurities. google.comscribd.com

Thermal Stress: Aripiprazole has been found to be unstable under thermal stress, with degradation observed at elevated temperatures. researchgate.net

The following table summarizes the degradation of aripiprazole under various stress conditions:

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 1.0 N HCl) | Degradation observed | scribd.com |

| Base Hydrolysis (e.g., 0.5 N NaOH) | Degradation observed | scribd.com |

| Oxidative (e.g., 3% H2O2) | Degradation observed | scribd.com |

| Thermal (e.g., 105°C) | Degradation observed | researchgate.net |

| Photolytic | Stable in some studies, but potential for degradation exists | google.comscribd.com |

Chemical Transformation Mechanisms (e.g., Dehydrogenation, N-Dealkylation, Hydroxylation, Dimerization) in the Context of Aripiprazole Impurities

The formation of aripiprazole impurities, both during synthesis and degradation, involves several key chemical transformation mechanisms:

Dehydrogenation: This process, which involves the loss of hydrogen atoms, can lead to the formation of impurities with additional double bonds. Dehydroaripiprazole is a major active metabolite formed through this pathway. drugbank.compharmgkb.org

N-Dealkylation: This involves the removal of an alkyl group from a nitrogen atom and is a known metabolic pathway for aripiprazole. chemicalbook.com

Hydroxylation: The addition of a hydroxyl group (-OH) to the aripiprazole molecule is another significant metabolic pathway, leading to hydroxylated metabolites. chemicalbook.com

Dimerization: The joining of two aripiprazole-related molecules can lead to the formation of dimeric impurities. google.comchemicea.com This can occur as a side reaction during synthesis. ceon.rs

Advanced Analytical Methodologies for the Quantitative Determination and Profiling of Aripiprazole Impurity 2

High-Resolution Chromatographic Separations

High-resolution chromatography is the cornerstone for separating and quantifying closely related chemical compounds within a drug substance. For Aripiprazole (B633) Impurity 2, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted technique in pharmaceutical analysis for its robustness and versatility. The development of specific HPLC methods is crucial for the accurate determination of Aripiprazole Impurity 2.

Reversed-phase liquid chromatography (RP-LC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like aripiprazole and its impurities. In RP-LC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several studies have developed RP-HPLC methods for the simultaneous determination of aripiprazole and its related impurities, which are applicable for the analysis of this compound. lew.ro These methods typically employ C18 or C8 columns, which provide excellent separation for such compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The choice of buffer and its pH can significantly influence the retention and peak shape of basic compounds like this compound.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) lew.ro | Phenomenex Luna C18 (150 mm x 4.6mm, 5µm) ajpaonline.com |

| Mobile Phase | Methanol : Water : Orthophosphoric acid lew.ro | Acetonitrile and Phosphate buffer (0.05M) (40:60 v/v) ajpaonline.com |

| Flow Rate | 1.5 mL/min lew.ro | 1.0 mL/min ajpaonline.com |

| Detection Wavelength | 224 nm (for impurities) lew.ro | 227 nm ajpaonline.com |

| Column Temperature | 40°C lew.ro | Not Specified |

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to generate these degradation products. jocpr.comceon.rs The subsequent development of a stability-indicating HPLC method must demonstrate separation of the main peak from all potential impurity peaks.

For complex mixtures of impurities, a gradient elution program is often necessary. This involves changing the composition of the mobile phase during the chromatographic run to achieve optimal separation of all compounds. A typical gradient for aripiprazole and its impurities starts with a lower concentration of the organic solvent to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the more non-polar compounds, including aripiprazole and this compound. jocpr.com

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

|---|---|---|

| 0 | 72 | 28 |

| 10 | 70 | 30 |

| 40 | 60 | 40 |

| 50 | 37 | 63 |

| 60 | 37 | 63 |

| Based on a method developed for aripiprazole and nine impurities. akjournals.com |

While this compound itself is moderately non-polar, some related impurities or degradation products can be more polar. To improve the retention and separation of such compounds, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-hexane sulfonic acid sodium), to the mobile phase. jocpr.com This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. This approach can be particularly useful in a comprehensive stability-indicating method that needs to resolve a wide range of impurities with varying polarities. A study utilized a mobile phase containing sodium dihydrogen orthophosphate dihydrate with 1-hexane sulfonic acid sodium (pH 3.0) and acetonitrile to achieve good resolution between aripiprazole and its impurities. jocpr.com

Development of Stability-Indicating Gradient Elution Programs

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.net The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at higher pressures.

UPLC methods have been successfully developed for the analysis of aripiprazole and its impurities, offering significant advantages in a quality control environment where high throughput is desired. researchgate.netresearchgate.net These methods can provide superior resolution between closely eluting peaks, which is critical for ensuring the accurate quantification of low-level impurities like this compound. A comparative study between HPLC and UPLC for aripiprazole analysis demonstrated that UPLC provides faster run times (3 minutes vs. 10 minutes for HPLC) while maintaining excellent linearity and precision. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Methanol : 10mM Ammonium (B1175870) Formate (B1220265) (85:15, v/v) researchgate.net |

| Flow Rate | 0.250 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net or MS/MS researchgate.net |

| Run Time | Approximately 3.0 min researchgate.net |

Gas Chromatography (GC) Applications in Related Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application for the analysis of this compound is limited due to the compound's high molecular weight and low volatility. Aripiprazole and its major impurities are not amenable to direct GC analysis without derivatization, a process that adds complexity and potential for analytical error.

While GC-MS has been reported for the analysis of aripiprazole in plasma, this typically involves extensive sample preparation and may not be suitable for routine quality control of the bulk drug or formulated product. researchgate.net For the analysis of related substances in a pharmaceutical manufacturing setting, liquid chromatography remains the overwhelmingly preferred technique due to its direct applicability to a wider range of non-volatile and thermally labile compounds. The primary role of GC in the context of aripiprazole production would more likely be in the analysis of volatile starting materials or residual solvents, rather than for the direct analysis of high molecular weight impurities like this compound.

Hyphenated and High-Resolution Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometry provides powerful tools for the analysis of pharmaceutical impurities. These hyphenated techniques are essential for the detection, identification, and quantification of compounds like this compound, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for identifying impurities in pharmaceutical substances. sdiarticle4.comresearchgate.net It has been effectively utilized in the analysis of Aripiprazole and its related substances, including those that arise from degradation. researchgate.nettandfonline.com In studies on Aripiprazole oral solutions, LC-MS was employed to identify major degradation impurities formed during stress testing, which included exposure to acid, base, peroxide, heat, and light. tandfonline.com The specificity of these methods is often confirmed using a Photo Diode Array (PDA) detector to ensure the purity of the analyte peaks from degradation samples. researchgate.nettandfonline.com Researchers have developed stability-indicating methods using LC-MS to separate the main drug from its synthetic impurities and degradation products. scholarsresearchlibrary.com For instance, one method used a gradient elution with trifluoroacetic acid in water and acetonitrile on a C18 column to achieve separation. tandfonline.comscholarsresearchlibrary.com While many studies focus on a range of impurities (often designated as Impurity-A, B, C, D, etc.), the principles are directly applicable to the detection of any specific impurity, including this compound. scholarsresearchlibrary.comresearchgate.net

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) for Accurate Mass Determination

For unambiguous identification of unknown impurities, high-resolution mass spectrometry, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS), is invaluable. eurjchem.comresearchgate.net This technique provides a high degree of mass accuracy for both the parent and fragment ions, which allows for the exploration and confirmation of the elemental composition of an unknown compound. eurjchem.comresearchgate.nethumanjournals.com

In the context of Aripiprazole, LC-QToF-MS has been used to describe the separation, identification, and structural proposal of degradation products. eurjchem.comhumanjournals.comakjournals.com The drug product is typically subjected to various stress conditions to induce degradation, and the resulting impurities are then separated by HPLC and identified using QToF-MS. eurjchem.comresearchgate.net This approach has been successful in elucidating the structures of unknown impurities formed during degradation studies of Aripiprazole tablets. humanjournals.com The high mass accuracy of QToF-MS is a key advantage for differentiating between compounds with very similar nominal masses. researchgate.net

A study successfully used UPLC combined with high-resolution mass spectrometry (UPLC/MSE) to identify impurities of Aripiprazole from forced degradation experiments. This method allows for the simultaneous collection of accurate mass data for both precursor and fragment ions in a single injection, providing a comprehensive overview of the sample. waters.com

Table 1: Example LC-QToF-MS Operating Parameters for Impurity Analysis

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Sample Cone Voltage | 35 V |

| Extraction Cone Voltage | 2.0 V |

| Collision Energy (MS) | 5.0 eV |

| Collision Energy (MS/MS) | Varied from 5 to 40 eV |

Data synthesized from representative mass spectrometric conditions. researchgate.net

LC-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both structural confirmation and quantitative analysis of impurities. researchgate.netresearchgate.net This method has been applied to the determination of Aripiprazole and its metabolites in various biological matrices and is equally suitable for impurity profiling in drug substances. humanjournals.comlew.ro

The development of a selective and sensitive UHPLC-MS/MS method was reported for the identification and quantification of the genotoxic impurity bis(2-chloroethyl)amine (B1207034) in Aripiprazole drug substance. researchgate.netresearchgate.net The method utilized a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. researchgate.net This high degree of selectivity makes LC-MS/MS ideal for quantifying trace-level impurities in the presence of high concentrations of the API. pharmacompass.com The validation of such methods typically demonstrates excellent linearity, precision, and accuracy, with Limits of Quantification (LOQ) often in the parts-per-million (ppm) range relative to the API. researchgate.net

Table 2: Example UPLC-MS/MS Method Parameters for Genotoxic Impurity Analysis in Aripiprazole

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) |

| Mobile Phase | 0.2% Formic Acid in Water : Methanol (45:55 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data sourced from a method developed for a genotoxic impurity in Aripiprazole. researchgate.net

Electrophoretic Separation Principles

Electrophoretic techniques offer an alternative approach to chromatography for impurity profiling, often characterized by high separation efficiency and different selectivity mechanisms.

Capillary Electrophoresis (CE) in Impurity Analysis

Capillary Electrophoresis (CE) has emerged as a viable method for the analysis of Aripiprazole and its impurities. sdiarticle4.comresearchgate.net It is recognized as an environmentally friendly technique due to its significantly lower consumption of organic solvents compared to HPLC. researchgate.net A novel, eco-friendly stability-indicating Capillary Zone Electrophoresis (CZE) method was developed and validated for assaying Aripiprazole in tablet dosage forms in the presence of its degradation products. researchgate.netresearchgate.net

In one such method, separation was achieved on a fused silica (B1680970) capillary using an ammonium formate buffer (pH 3) with a small percentage of methanol. researchgate.net The method was able to separate the parent drug from its oxidative degradation products in under four minutes, demonstrating high efficiency. researchgate.net The validation of CE methods for Aripiprazole has shown good linearity, precision, and accuracy, making them suitable for routine quality control analysis. researchgate.netnih.gov CE has been successfully applied to determine Aripiprazole and its main metabolite in human plasma, showcasing its utility for separating structurally similar compounds. researchgate.netnih.gov

Development and Optimization of Analytical Methods for this compound

The development of a robust and reliable analytical method for quantifying impurities like this compound is a systematic process guided by regulatory frameworks such as the International Conference on Harmonisation (ICH) guidelines. scholarsresearchlibrary.comceon.rs The goal is to create a stability-indicating method, meaning it can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. ceon.rsceon.rs

The process begins with selecting the appropriate technique, often reverse-phase HPLC (RP-HPLC) due to its versatility and reproducibility. researchgate.netceon.rs Key parameters are then optimized to achieve adequate separation of all relevant peaks, including the API and all known impurities. ceon.rs

Key Optimization Parameters:

Mobile Phase Composition: The ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol) is adjusted to control the retention and resolution of the compounds. scholarsresearchlibrary.comceon.rs

pH of the Buffer: The pH of the mobile phase is critical for controlling the ionization state of basic compounds like Aripiprazole and its impurities, which significantly impacts their retention behavior and peak shape. ceon.rs An optimal pH of 3.0 has been identified in several studies for achieving good peak resolution and symmetry. akjournals.comceon.rs

Column Type: C18 columns are commonly used, but the specific brand and specifications (particle size, length) are chosen to maximize efficiency. scholarsresearchlibrary.comakjournals.com

Flow Rate and Temperature: These parameters are fine-tuned to improve separation efficiency and reduce analysis time. ceon.rs For instance, reducing the flow rate can increase the resolution between critical peak pairs. ceon.rs

Once optimized, the method is rigorously validated for specificity, linearity, range, precision, accuracy, and robustness to ensure it is fit for its intended purpose. scholarsresearchlibrary.comceon.rs For example, a validated RP-HPLC method for Aripiprazole and its impurities demonstrated linearity with correlation coefficients above 0.995 and impurity recoveries between 96.5% and 104.6%. scholarsresearchlibrary.comceon.rs The limit of quantification (LOQ) for impurities is often established at levels as low as 0.02% relative to the API concentration, ensuring the method is sensitive enough for quality control. scholarsresearchlibrary.com

Table 3: Validated RP-HPLC Method Performance for Aripiprazole Impurities

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 96.5% - 104.6% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.03 - 0.12 µg/mL |

| Limit of Quantification (LOQ) | 0.07 - 0.20 µg/mL |

Data synthesized from various validated methods for Aripiprazole and its impurities. ceon.rsresearchgate.net

Strategic Selection of Chromatographic Columns and Stationary Phases

The successful separation of Aripiprazole and its impurities, including Impurity 2, is heavily reliant on the appropriate choice of the chromatographic column and its stationary phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.

Several studies have demonstrated the efficacy of C18 columns for this purpose. For instance, a Zorbax SB-C18 column (150 mm x 4.6 mm, 5 µm particle size) has been successfully used to achieve chromatographic separation of aripiprazole and five of its related impurities. lew.ro Another study also utilized a Zorbax C18 column (150 x 4.6mm, 5 micron) for the separation of aripiprazole and its impurities. scholarsresearchlibrary.com Similarly, a Phenomenex Luna® C18 column (250 × 4.6 mm, 5.0 μm particle size) has been employed in a method for determining aripiprazole and nine of its impurities. akjournals.com The use of an Inertsil ODS column (150 mm×4.6 mm, 5 μm) has also been reported for the separation of aripiprazole. researchgate.net

The selection of these C18 stationary phases is strategic due to their hydrophobic nature, which allows for effective retention and separation of the relatively non-polar aripiprazole and its impurities from the polar mobile phase. The choice between different brands and specifications of C18 columns often depends on the specific impurity profile and the desired resolution. Other stationary phases like C8 and cyano have also been explored, but C18 columns generally provide the most effective separation for aripiprazole and its related substances. scholarsresearchlibrary.com

Table 1: Examples of Chromatographic Columns Used for Aripiprazole Impurity Analysis

| Column Name | Dimensions | Particle Size | Application |

|---|---|---|---|

| Zorbax SB-C18 | 150 mm x 4.6 mm | 5 µm | Separation of aripiprazole and five impurities lew.ro |

| Zorbax C18 | 150 mm x 4.6 mm | 5 µm | Separation of aripiprazole and its impurities scholarsresearchlibrary.com |

| Phenomenex Luna® C18 | 250 mm x 4.6 mm | 5.0 µm | Determination of aripiprazole and nine impurities akjournals.com |

| Inertsil ODS | 150 mm x 4.6 mm | 5 µm | Separation of Aripiprazole researchgate.net |

| ACE C18 | 4.6 mm x 250 mm | 5 µm | Quantification of aripiprazole and two preservatives tandfonline.com |

| Waters Atlantis | 4.6 mm x 100 mm | 3 µm | Detection of aripiprazole related substances google.com |

Optimization of Mobile Phase Composition and pH for Optimal Resolution

The composition and pH of the mobile phase are critical parameters that are fine-tuned to achieve optimal resolution between aripiprazole and its impurities, including Impurity 2. The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier.

Methanol and acetonitrile are common organic modifiers used in the analysis of aripiprazole. lew.roakjournals.com The ratio of the organic modifier to the aqueous phase is adjusted to control the retention times of the analytes. For instance, a mobile phase composed of methanol, water, and orthophosphoric acid has been used in an isocratic elution method. lew.ro Another method utilized a gradient elution with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile. akjournals.com The use of trifluoroacetic acid (TFA) in the mobile phase, such as 0.2% TFA in water and 0.2% TFA in methanol, has also been reported. scholarsresearchlibrary.com

The pH of the aqueous component of the mobile phase plays a crucial role, especially for ionizable compounds like aripiprazole, which has basic properties due to its piperazine (B1678402) moiety. akjournals.com Adjusting the pH can alter the ionization state of the analytes and, consequently, their retention behavior. A phosphate buffer with a pH of 3.0 has been used to ensure that analytes like aripiprazole are in their cationic dominant forms, which affects their elution order. akjournals.com It has been observed that at higher or lower pH values, the peak shape of aripiprazole can be poor, and the resolution between impurities can be compromised. jocpr.com

Tuning of Flow Rate and Column Temperature Parameters

The flow rate of the mobile phase and the temperature of the chromatographic column are key parameters that are optimized to enhance separation efficiency and reduce analysis time.

The flow rate directly influences the retention time and the width of the chromatographic peaks. A higher flow rate leads to shorter analysis times but can also result in lower resolution. Conversely, a lower flow rate can improve resolution but extends the run time. In the analysis of aripiprazole and its impurities, flow rates are typically set between 1.0 mL/min and 1.5 mL/min. lew.roscholarsresearchlibrary.comakjournals.com For example, a flow rate of 1.5 mL/min was used with a Zorbax SB-C18 column, while a flow rate of 1.0 mL/min was employed with a Phenomenex Luna® C18 column. lew.roakjournals.com

Column temperature affects the viscosity of the mobile phase and the mass transfer kinetics of the analytes. An elevated column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. For aripiprazole impurity analysis, column temperatures are often maintained in the range of 25°C to 40°C. One method set the column temperature to 40°C, while another maintained it at 25°C. lew.roakjournals.com The influence of column temperature is carefully studied during method development to find the optimal balance between resolution, peak shape, and analysis time. ceon.rs

Wavelength Selection for UV-Vis Detection and Diode Array Detection (DAD)

The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity and specificity in the quantification of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy and Diode Array Detection (DAD) are commonly employed for this purpose.

The choice of wavelength is based on the UV absorption spectra of aripiprazole and its impurities. Aripiprazole itself is often detected at around 254 nm. lew.ro However, to achieve better sensitivity for the impurities, which are present at much lower concentrations, a different wavelength may be chosen. For instance, a detection wavelength of 224 nm was selected for the impurities to attain the required level of sensitivity. lew.ro In another study, a wavelength of 215 nm was chosen for monitoring the separation, as all compounds of interest absorbed well at this wavelength without interference from the matrix. akjournals.com

Diode Array Detectors (DAD) offer a significant advantage as they can acquire spectra across a range of wavelengths simultaneously. This allows for the simultaneous monitoring of aripiprazole and its impurities at their respective absorption maxima in a single run. For example, chromatograms can be recorded at both 224 nm for impurities and 254 nm for aripiprazole. lew.ro DAD also enables peak purity analysis, which is essential to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with other impurities or degradation products. scholarsresearchlibrary.com

Table 2: Detection Wavelengths Used in Aripiprazole Analysis

| Analyte(s) | Detection Wavelength | Rationale/Benefit |

|---|---|---|

| Aripiprazole | 254 nm | Good absorbance for the main compound lew.ro |

| Aripiprazole Impurities | 224 nm | Better sensitivity for low concentration impurities lew.ro |

| Aripiprazole and nine impurities | 215 nm | Good absorption for all compounds without matrix interference akjournals.com |

| Aripiprazole and its impurities | 252 nm | Significant UV absorbance for aripiprazole and its related compounds researchgate.netajrconline.org |

| Aripiprazole and preservatives | 254 nm | Quantification wavelength for the method tandfonline.comresearchgate.net |

Rigorous Analytical Method Validation for this compound Quantification

To ensure the reliability and accuracy of the quantitative determination of this compound, the developed analytical methods undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH). scholarsresearchlibrary.comakjournals.com This validation process encompasses several key parameters.

Assessment of Specificity and Selectivity Against Matrix Components and Other Impurities

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and placebo components. joac.info

To demonstrate specificity, a placebo solution (containing all the formulation excipients without the API), a sample solution, and a standard solution are injected into the chromatograph. ceon.rs The chromatograms are then compared to ensure that there are no interfering peaks from the placebo at the retention times of aripiprazole and its impurities. lew.roceon.rs

Forced degradation studies are also a critical part of assessing specificity and the stability-indicating nature of the method. lew.ro In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. scholarsresearchlibrary.com The resulting degradation products are then analyzed to ensure that they are well-separated from the main peak of aripiprazole and its known impurities, including Impurity 2. A resolution of greater than 2.0 between adjacent peaks is generally considered acceptable. scholarsresearchlibrary.com

Establishment of Linearity and Dynamic Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound are prepared at different concentrations, typically ranging from the limit of quantification (LOQ) to about 150% of the nominal working concentration. lew.ro These solutions are then injected into the chromatograph, and the peak areas are plotted against the corresponding concentrations.

The linearity is evaluated by performing a linear regression analysis of the calibration curve. A high correlation coefficient (r²), typically greater than 0.995, indicates a strong linear relationship. scholarsresearchlibrary.com For instance, one study demonstrated linearity for impurities over a concentration range of 0.05–2.5 μg/mL. akjournals.com Another study established linearity for impurities from the LOQ (0.02%) to 0.25%. scholarsresearchlibrary.com

Table 3: Example of Linearity Data for Aripiprazole Impurities

| Impurity | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Impurities I-IX | 0.05–2.5 μg/mL | >0.99 (Implied) | akjournals.com |

| Imp-A, Imp-B, Imp-C, Imp-D | LOQ (0.02%) to 0.25% | >0.995 | scholarsresearchlibrary.com |

| Impurity A | 0.027 µg/mL - 0.445 µg/mL | 0.9997 | google.com |

| Impurity B | 0.076 µg/mL - 0.456 µg/mL | 0.9992 | google.com |

| Impurity C | 0.090 µg/mL - 0.380 µg/mL | 0.9995 | google.com |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods for impurities. LOD represents the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while LOQ is the lowest concentration that can be determined with suitable precision and accuracy. wjarr.comich.org

For this compound, these limits are typically established using the signal-to-noise (S/N) ratio method. akjournals.com The LOD is generally defined as the concentration that yields an S/N ratio of 3:1, and the LOQ corresponds to an S/N ratio of 10:1. wjarr.comakjournals.com Experimental determination involves injecting a series of diluted solutions of the impurity and measuring the detector response relative to the baseline noise. ajrconline.org

In a specific reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of aripiprazole and nine of its impurities, the LOD and LOQ for Impurity II were determined experimentally. The study calculated these values based on the concentration of the impurity relative to the concentration of the aripiprazole test solution (500 µg/mL). akjournals.com

Table 1: LOD and LOQ Data for this compound

| Parameter | Value (µg/mL) | Equivalent Level (% relative to Aripiprazole) |

|---|---|---|

| LOD | 0.015 akjournals.com | 0.003% akjournals.com |

| LOQ | 0.049 akjournals.com | 0.010% akjournals.com |

These results demonstrate the high sensitivity of the analytical procedure, enabling the detection and quantification of this compound at very low levels, which is critical for controlling impurities in the drug substance and product. akjournals.comajrconline.org

Evaluation of Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.org It is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate injections of a sample solution containing this compound at a specified concentration (e.g., 0.15% of the aripiprazole concentration). akjournals.com The Relative Standard Deviation (%RSD) of the peak areas is then calculated.

Intermediate Precision: This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ich.orglew.ro This demonstrates the reliability of the method over time. For this compound, this can be evaluated by repeating the analysis on a different day with a different chromatographic system.

In a validation study for an HPLC method, the precision was determined for nine aripiprazole impurities. For Impurity II, six replicate preparations of aripiprazole spiked with 0.15% of the impurity were analyzed. The %RSD was found to be well within the acceptable limits, confirming the method's precision. akjournals.com

Table 2: Precision Data for this compound

| Parameter | Concentration Level | Number of Replicates (n) | %RSD |

|---|---|---|---|

| Repeatability | 0.75 µg/mL (0.15%) akjournals.com | 6 akjournals.com | 1.79% akjournals.com |

These low %RSD values indicate that the analytical method provides consistent and reliable results for the quantification of this compound. akjournals.com

Assessment of Accuracy Through Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is commonly determined through recovery studies by spiking a placebo or the drug product matrix with known amounts of the impurity at different concentration levels. lew.ro Typically, three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the impurity specification limit) are analyzed in triplicate. akjournals.comyoutube.com

The percentage recovery is calculated by comparing the amount of impurity found versus the amount added. For this compound, accuracy was evaluated by spiking samples at three concentration levels: 0.10%, 0.15%, and 0.20% relative to the aripiprazole concentration. akjournals.com

Table 3: Accuracy (Recovery) Data for this compound

| Spiked Concentration Level (% relative to Aripiprazole) | Amount Added (µg/mL) | Amount Recovered (Mean, n=3) (µg/mL) | % Recovery (Mean) |

|---|---|---|---|

| 0.10% akjournals.com | 0.50 | Not Specified | 103.3% akjournals.com |

| 0.15% akjournals.com | 0.75 | Not Specified | 104.4% akjournals.com |

The recovery values, which are close to 100%, confirm the accuracy of the analytical method for the quantification of this compound, ensuring that the measured amount accurately reflects the true amount present in the sample. akjournals.comlew.ro

Robustness Evaluation of the Chromatographic System

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgceon.rs For HPLC methods, common parameters to vary include:

pH of the mobile phase buffer

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

The effect of these variations on critical chromatographic parameters, such as the resolution between adjacent peaks, is monitored. ceon.rs In a study validating a method for aripiprazole and its impurities, robustness was tested by introducing small changes to the flow rate and mobile phase composition. scholarsresearchlibrary.com The resolution between all peaks remained greater than 2.0, confirming the method's robustness. scholarsresearchlibrary.com Another study used a Box-Behnken experimental design to evaluate the impact of mobile phase percentage, buffer pH, and column temperature on the resolution of critical peak pairs. ceon.rs

Table 4: Robustness Evaluation Parameters for an Aripiprazole Impurity Method

| Parameter Varied | Variation | Result |

|---|---|---|

| Flow Rate | ± 0.1 mL/min scholarsresearchlibrary.com | Resolution > 2.0, method unaffected scholarsresearchlibrary.com |

| Mobile Phase Composition | ± 2% absolute ceon.rs | Resolution of critical pairs > 1.5, system robustness confirmed ceon.rs |

| pH of Buffer Solution | ± 0.2 units ceon.rs | Resolution of critical pairs > 1.5, system robustness confirmed ceon.rs |

| Column Temperature | ± 5 °C ceon.rs | Resolution of critical pairs > 1.5, system robustness confirmed ceon.rs |

The consistency of the results despite these intentional variations demonstrates that the analytical method is robust and suitable for routine use in a quality control environment. ceon.rs

Impurity Control Strategies and Compliance in Aripiprazole Manufacturing

Implementation of In-Process Controls (IPCs) for Aripiprazole (B633) Impurity 2

In-process controls (IPCs) are essential for monitoring the manufacturing process in real-time to ensure that it remains within specified limits, thereby minimizing the formation of impurities like Aripiprazole Impurity 2.

The synthesis of Aripiprazole involves several chemical steps where the formation of Impurity 2 can occur. Identifying and controlling the critical process parameters (CPPs) at these stages is fundamental. While specific proprietary manufacturing details are not public, general principles of organic synthesis allow for the identification of likely critical steps. The formation of this compound is often linked to side reactions of intermediates.

Key process parameters that are typically monitored include temperature, reaction time, pH, and the rate of addition of reactants. For instance, in the alkylation reaction where the butoxy side chain is attached, precise temperature control is crucial to prevent elimination reactions that could lead to the formation of the butenyl group in Impurity 2. High-performance liquid chromatography (HPLC) is a common analytical technique used for IPCs to monitor the reaction progress and the level of impurities at various stages. lew.roakjournals.comnih.gov Regulatory bodies require that the levels of product- and process-related impurities be adequately monitored throughout the manufacturing process. Process validation reports and in-process controls are used to demonstrate that impurities are consistently maintained within established limits.

Table 1: Potential Critical Process Parameters (CPPs) and Controls for this compound

| Critical Process Parameter | Control Strategy | Rationale | Monitoring Technique |

|---|---|---|---|

| Reaction Temperature | Maintain within a narrow, optimized range. | Prevents side reactions, such as elimination, that can form the unsaturated butenyl chain of Impurity 2. | Calibrated temperature probes; automated process control systems. |

| pH of Reaction Mixture | Control using appropriate bases or buffers. | The basicity of the reaction can influence nucleophilicity and the propensity for side reactions. | In-line pH meters; sampling and off-line pH measurement. |

| Addition Rate of Reagents | Slow and controlled addition of key reactants. | Avoids localized high concentrations that can lead to undesired side products. | Automated dosing pumps with verified flow rates. |

| Reaction Time | Monitor for reaction completion to avoid prolonged exposure to harsh conditions. | Minimizes degradation of the desired product and formation of impurities over time. | In-process HPLC analysis to track reactant consumption and product/impurity formation. lew.ro |

The quality of starting materials and intermediates is a cornerstone of impurity control. The presence of certain contaminants in raw materials can directly lead to the formation of this compound or other related substances. For example, impurities within the 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane (B41627) starting materials, which are used to form the butyl side chain, could potentially contribute to the formation of Impurity 2.

Therefore, stringent quality specifications are established for all raw materials and intermediates. These specifications include identity, purity (typically assessed by HPLC), and limits for known and unknown impurities. ajrconline.org One process improvement patent highlights the importance of controlling a specific dimer impurity in the 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril intermediate to less than 0.5% to ensure the final Aripiprazole product meets regulatory requirements. google.com This demonstrates the direct link between intermediate quality and final product purity. The characterization of raw materials and the control of their impurity profiles are critical steps in preventing the introduction of problematic substances into the manufacturing stream. researchgate.net

Monitoring and Control at Critical Process Steps

Pharmaceutical Purification and Isolation Techniques for Impurity Reduction

Even with robust in-process controls, trace amounts of impurities may still be present in the crude Aripiprazole product. Consequently, effective purification and isolation techniques are employed to reduce impurities like this compound to acceptable levels, as defined by regulatory guidelines such as those from the International Conference on Harmonisation (ICH). google.com

Recrystallization is a powerful and widely used technique for purifying solid crystalline compounds like Aripiprazole. The process involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solvent (mother liquor).

The choice of solvent is critical for effective separation. An ideal solvent system will have high solubility for Aripiprazole at high temperatures and low solubility at low temperatures, while exhibiting the opposite solubility profile for Impurity 2. Studies have explored various solvents and solvent mixtures, such as ethyl acetate (B1210297) and 2-propanol, to optimize the crystallization process for specific polymorphic forms and to enhance purification. google.comgoogle.com The process may also involve techniques like seeding with pure crystals to control crystal growth and size, and the use of anti-solvents to induce precipitation. google.com In some cases, a two-pass recrystallization process may be developed to improve reproducibility and particle size control. googleapis.com The use of surface-active materials like activated carbon can also be employed before crystallization to adsorb impurities. google.com

For impurities that are difficult to remove by recrystallization, preparative chromatography is a highly effective but more costly alternative. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for the large-scale purification of Aripiprazole. google.com The method involves injecting the crude Aripiprazole onto a column packed with a suitable stationary phase (e.g., C18) and eluting with a mobile phase under conditions optimized for separating Aripiprazole from Impurity 2 and other related substances. nih.gov The fractions containing the pure Aripiprazole are collected, and the solvent is subsequently removed. While analytical HPLC methods are widely published for detecting and quantifying Aripiprazole impurities, the specific parameters for large-scale preparative methods are often proprietary. lew.roakjournals.comnih.gov However, the principles remain the same, focusing on achieving high resolution between the main component and the impurity. ceon.rs

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Advanced Recrystallization | Differential solubility of Aripiprazole and Impurity 2 in a solvent system. | Cost-effective, scalable, can control polymorphic form. google.com | May not be effective for impurities with similar solubility profiles; potential for product loss in mother liquor. |

| Preparative Chromatography | Differential partitioning between stationary and mobile phases. google.com | High resolution and purification efficiency, effective for difficult-to-separate impurities. nih.gov | Higher cost (solvents, stationary phase), more complex equipment, potential for large solvent waste streams. |

Advanced Recrystallization Methodologies

Role of Reference Standards and Certified Reference Materials (CRMs) for this compound

Reference standards and Certified Reference Materials (CRMs) are indispensable tools in pharmaceutical quality control. They are highly characterized and purified materials used as a benchmark for confirming the identity, purity, and strength of a drug substance and its impurities.

A reference standard for this compound is crucial for several reasons. synthinkchemicals.com Firstly, it is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify the impurity. scholarsresearchlibrary.com The standard allows for the determination of key validation parameters like specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). ajrconline.orgscholarsresearchlibrary.com Secondly, in routine quality control testing of Aripiprazole batches, the reference standard is used to identify and quantify any peak corresponding to Impurity 2 in the chromatogram. akjournals.com

Certified Reference Materials (CRMs) are a higher grade of reference material, produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com Using a CRM for this compound provides a higher level of confidence and traceability, which is critical for regulatory submissions and for ensuring compliance with pharmacopeial standards. lgcstandards.com These standards are essential for the accurate assessment of impurity levels, ensuring that each batch of Aripiprazole released to the market is safe, effective, and meets all regulatory requirements. lgcstandards.comaxios-research.com

Application in Analytical Method Development, Validation, and Routine Testing

The control of impurities in Aripiprazole relies heavily on the development and validation of robust analytical methods. scholarsresearchlibrary.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.net

Analytical Method Development: Developing a suitable analytical method is the initial and most critical step. For Aripiprazole and its impurities, reversed-phase HPLC (RP-HPLC) methods are commonly employed. scholarsresearchlibrary.comresearchgate.net The primary objective is to achieve adequate separation of the main active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities and degradation products. scholarsresearchlibrary.comjocpr.com

Key considerations in method development include:

Column Selection: C18 columns are frequently used due to their versatility and ability to separate compounds with varying polarities. scholarsresearchlibrary.com

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. scholarsresearchlibrary.comakjournals.com The pH of the buffer and the gradient elution program are optimized to achieve the best resolution between peaks. scholarsresearchlibrary.comakjournals.com

Detector Selection: A Photo Diode Array (PDA) detector is often used as it can monitor multiple wavelengths simultaneously, which is useful for detecting and identifying different impurities. jocpr.comresearchgate.net

Method Validation: Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. scholarsresearchlibrary.comjoac.info Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. researchgate.netjoac.info This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. pharmacompass.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. scholarsresearchlibrary.com This is determined over a range of concentrations. jocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. scholarsresearchlibrary.com This is often assessed by recovery studies, spiking the sample with known amounts of the impurity. akjournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scholarsresearchlibrary.com This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). joac.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.netjocpr.com

Routine Testing: After validation, the analytical method is implemented for routine quality control testing of Aripiprazole drug substance and drug product batches. scholarsresearchlibrary.comresearchgate.net This ensures that the levels of all specified, unspecified, and total impurities are within the approved acceptance criteria for every batch released to the market.

| Validation Parameter | Typical Method and Acceptance Criteria for Aripiprazole Impurities |

|---|---|

| Specificity | The method must be able to separate Aripiprazole from its known impurities and degradation products with a resolution of not less than 2.0. scholarsresearchlibrary.com |

| Linearity | A correlation coefficient (R²) of >0.99 for the calibration curve of each impurity. scholarsresearchlibrary.com |

| Accuracy | Recovery of impurities should be within 98-102%. akjournals.com |

| Precision | Relative Standard Deviation (RSD) of not more than 2% for replicate injections. |

| LOD | Typically in the range of 0.01% to 0.05% of the nominal concentration of Aripiprazole. researchgate.net |

| LOQ | Typically in the range of 0.03% to 0.1% of the nominal concentration of Aripiprazole. researchgate.net |

Adherence to Pharmacopoeial and Regulatory Acceptance Criteria for Aripiprazole Impurities

Pharmaceutical manufacturers must adhere to strict guidelines set by pharmacopoeias (e.g., United States Pharmacopeia - USP, European Pharmacopoeia - EP) and regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding impurity levels in Aripiprazole. veeprho.com These criteria are established to ensure the safety and quality of the drug product.

The acceptance criteria for impurities are typically defined based on the maximum daily dose of the drug. For Aripiprazole, the limits for reporting, identification, and qualification of impurities are guided by ICH Q3A/B guidelines. ich.org

| Threshold | ICH Q3A/B Guideline (for a maximum daily dose > 2 g/day) | Applicability to Aripiprazole Impurities |

|---|---|---|

| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the certificate of analysis. ich.org |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake, whichever is lower | Impurities at or above this level must be identified (i.e., their structure must be determined). |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake, whichever is lower | Impurities at or above this level must be qualified, meaning toxicological data is required to justify their presence at that level. ich.org |

Some impurities may have the potential to be genotoxic (mutagenic), meaning they can damage DNA and potentially cause cancer. researchgate.net These Potential Genotoxic Impurities (PGIs) are of particular concern and are controlled at much lower levels than non-genotoxic impurities. researchgate.netresearchgate.net A risk-based assessment is crucial to identify and control these PGIs. triphasepharmasolutions.com

The assessment process involves:

Identification of Potential PGIs: This is done by examining the manufacturing process, including starting materials, reagents, intermediates, and degradation products, for structural alerts that are known to be associated with genotoxicity. researchgate.nettriphasepharmasolutions.com

Risk Characterization: If a potential PGI is identified, its risk is characterized based on available toxicological data or through computational toxicology methods. triphasepharmasolutions.comnih.gov

Control Strategy: A control strategy is then developed to ensure the PGI is maintained at or below an acceptable level in the final drug substance. nih.gov

For PGIs with limited or no carcinogenicity data, the Threshold of Toxicological Concern (TTC) concept is applied. nih.govresearchgate.net The TTC is a level of exposure for a substance below which there is no appreciable risk to human health. nih.goveuropa.eu For most genotoxic impurities in pharmaceuticals intended for long-term use, the widely accepted TTC is 1.5 µ g/day . researchgate.netfreethinktech.com This value represents a lifetime cancer risk of approximately 1 in 100,000. freethinktech.com The acceptable limit for a specific PGI in ppm is then calculated based on the maximum daily dose of the drug. researchgate.net

In the absence of experimental data, computational models such as Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are used to predict the genotoxic potential of impurities. researchgate.netfda.gov

SAR (Structure-Activity Relationship): This is a qualitative approach that relates the chemical structure of a compound to its biological activity. nih.govnih.gov It relies on identifying structural alerts, which are specific molecular substructures known to be associated with genotoxicity. triphasepharmasolutions.com

QSAR (Quantitative Structure-Activity Relationship): This is a more quantitative approach that uses statistical models to correlate physicochemical properties of a series of compounds with their biological activity. fda.govecetoc.org These models can provide a numerical prediction of the probability of an impurity being mutagenic. frontiersin.org

Regulatory agencies generally recommend using two complementary QSAR models, one expert rule-based and one statistical-based, to assess the mutagenic potential of an impurity. fda.govnih.gov A positive result from either model would typically lead to the impurity being classified as a potential genotoxic concern. nih.gov

The establishment of limits for impurities in Aripiprazole is a critical aspect of ensuring its quality and safety. researchgate.net These limits are based on a combination of factors, including:

Batch Data: Analysis of multiple batches of the drug substance manufactured by the proposed commercial process provides information on the actual levels of impurities present.

Stability Data: Stability studies conducted under various conditions (e.g., temperature, humidity, light) help to understand how impurity levels may change over the shelf life of the product.

Pharmacopoeial Monographs: If a monograph for Aripiprazole exists in a pharmacopoeia, it will specify the limits for certain impurities.

ICH Guidelines: The thresholds for reporting, identification, and qualification of impurities as outlined in ICH Q3A/B provide a framework for setting limits.

Qualification Thresholds: An impurity is considered qualified if its level in the drug substance is at or below the level that has been adequately evaluated in safety and/or clinical studies. ich.org If an impurity exceeds the qualification threshold, further toxicological studies may be required to justify its presence at that level. ich.org

Risk-Based Assessment for Potential Genotoxic Impurities (PGIs)

Application of Threshold of Toxicological Concern (TTC) Principles

Integration of Quality by Design (QbD) Principles in Impurity Control and Process Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. jpionline.orgusp.org The integration of QbD principles is highly beneficial for controlling impurities in Aripiprazole manufacturing. wisdomlib.orgresearchgate.net

The QbD approach to impurity control involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, including the acceptable limits for impurities. jpionline.org

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. jpionline.orgwiley.com For impurity control, the levels of specific impurities are CQAs.

Identifying Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. researchgate.netwiley.com For example, reaction temperature, pressure, or the quality of starting materials could be CPPs that affect the formation of impurities.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. wiley.com Operating within the design space is not considered a change and, therefore, does not require a regulatory post-approval change submission.

Implementing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. wiley.com It can include controls on input material attributes, in-process controls, and final product testing.

By applying QbD principles, manufacturers can gain a deeper understanding of how process parameters affect the formation and purging of impurities. usp.orgwisdomlib.org This allows for the development of a more robust and reliable manufacturing process that consistently produces Aripiprazole with a well-defined and controlled impurity profile. jpionline.orgresearchgate.net

Future Research Directions and Innovations in Aripiprazole Impurity Science

Development of Cutting-Edge and Sustainable Analytical Technologies for Comprehensive Impurity Profiling

The future of impurity profiling for aripiprazole (B633) is moving towards analytical methods that are not only more powerful but also environmentally sustainable. alliedacademies.org The pharmaceutical industry is increasingly adopting "green chemistry" principles to minimize the environmental impact of drug analysis. alliedacademies.orgmdpi.com This involves reducing the use of hazardous organic solvents and developing more energy-efficient practices. mdpi.com

Key developments in this area include: